molecular formula C6H6N4O2 B1600316 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione CAS No. 83824-38-8

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Cat. No. B1600316
CAS RN: 83824-38-8
M. Wt: 166.14 g/mol
InChI Key: OAXSBZVGKPGEDJ-UHFFFAOYSA-N
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Description

“1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione” is a chemical compound with the molecular formula C6H6N4O2 . It has a molecular weight of 166.14 g/mol . The IUPAC name for this compound is 1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[4,3-d]pyrimidine core with a methyl group attached . The InChI string is InChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)8-6(12)9-5(4)11/h2H,1H3,(H2,8,9,11,12) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 76 Ų . The exact mass and monoisotopic mass are 166.04907545 g/mol .

Scientific Research Applications

  • Specific Scientific Field : Cancer Research, specifically in the development of CDK2 inhibitors .

  • Methods of Application or Experimental Procedures : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds (4–13) as well as the thioglycoside derivatives (14, 15) were designed and synthesized as novel CDK2 targeting compounds .

  • Results or Outcomes Obtained : The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively . Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

properties

IUPAC Name

1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)8-6(12)9-5(4)11/h2H,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXSBZVGKPGEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433100
Record name 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

CAS RN

83824-38-8
Record name 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidine-5,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared following the method described in WO2008/071650. To a stirred solution of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide (1.27 g, 9.06 mmol) in acetonitrile (35.6 mL) refluxed at 100° C. was added N,N-carbonyldimidazole (1.91 g, 11.78 mmol, 1.3 eq.) proportion wise over 1 hour. The reaction mixture was stirred at 100° C. under N2 for 18 hours. The resultant precipitate was filtered, rinsed well with cold acetonitrile, and pumped dry on high-vac to yield 1.38 g (91.5%) of a white solid. 1H NMR (DMSO-d6, 500 MHz) δ ppm 11.04 (broad d, 2H), 7.34 (s, 1H), 4.04 (s, 3H).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
35.6 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Yield
91.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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